1-Chloro-2-ethoxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-ethoxyethanol is an organic compound with the molecular formula C4H9ClO2. It is a colorless liquid that is soluble in water and various organic solvents. This compound is used in a variety of applications, including as a solvent and an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxyethanol can be synthesized through the reaction of ethylene oxide with ethanol in the presence of hydrochloric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and ethanol are combined with hydrochloric acid. The reaction mixture is then subjected to distillation to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-ethoxyethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 2-ethoxyethanol.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: 2-Ethoxyethanol.
Oxidation Reactions: Corresponding aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-ethoxyethanol is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism by which 1-chloro-2-ethoxyethanol exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can lead to changes in molecular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
2-Chloroethanol: Similar in structure but lacks the ethoxy group.
2-Ethoxyethanol: Similar in structure but lacks the chlorine atom.
Uniqueness: 1-Chloro-2-ethoxyethanol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
93858-55-0 |
---|---|
Molekularformel |
C4H9ClO2 |
Molekulargewicht |
124.56 g/mol |
IUPAC-Name |
1-chloro-2-ethoxyethanol |
InChI |
InChI=1S/C4H9ClO2/c1-2-7-3-4(5)6/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
KGYLDJSTXOWMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.